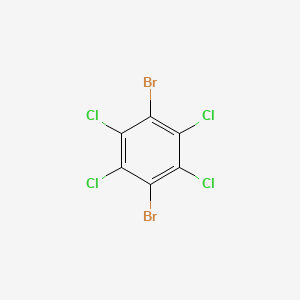

1,4-Dibromo-2,3,5,6-tetrachlorobenzene

CAS No.: 13074-99-2

Cat. No.: VC16069018

Molecular Formula: C6Br2Cl4

Molecular Weight: 373.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13074-99-2 |

|---|---|

| Molecular Formula | C6Br2Cl4 |

| Molecular Weight | 373.7 g/mol |

| IUPAC Name | 1,4-dibromo-2,3,5,6-tetrachlorobenzene |

| Standard InChI | InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10 |

| Standard InChI Key | DDBHFNKBELOPJO-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)Cl)Cl)Br)Cl)Cl |

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a benzene ring with bromine atoms at the 1 and 4 positions and chlorine atoms at the 2, 3, 5, and 6 positions. This substitution pattern creates a symmetrical structure, which influences its crystallinity and intermolecular interactions.

Table 1: Comparative Physical Properties of Halogenated Benzenes

The higher molecular weight and halogen content of 1,4-dibromo-2,3,5,6-tetrachlorobenzene compared to its tetrachloro analog suggest increased density and thermal stability .

Synthesis Methods

Electrophilic Aromatic Substitution

Synthesis likely involves sequential halogenation steps:

-

Chlorination: Tetrachlorobenzene intermediates (e.g., 1,2,4,5-tetrachlorobenzene ) serve as precursors.

-

Bromination: Bromine introduction at remaining positions using catalysts like FeBr₃ or AlCl₃ under controlled temperatures (40–60°C) .

Key Challenges:

-

Regioselectivity: Ensuring bromine adds exclusively to the 1 and 4 positions requires steric and electronic control.

-

Purification: Separation from isomers (e.g., 1,3-dibromo derivatives) necessitates fractional crystallization or chromatography .

Chemical Reactivity

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of chlorine and bromine activate the ring for nucleophilic attacks. For example:

Methanol or ethanol solvents facilitate such reactions at elevated temperatures (80–100°C) .

Cross-Coupling Reactions

The compound may participate in Suzuki-Miyaura or Stille couplings, enabling the synthesis of biaryl structures. For instance:

These reactions are critical in pharmaceutical and materials chemistry .

Applications and Industrial Relevance

Electronic Materials

The electron-deficient aromatic system could be exploited in organic semiconductors or charge-transfer complexes, though no direct studies confirm this .

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems for regioselective bromination.

-

Environmental Monitoring: Tracking persistence and transformation products in soil/water systems.

-

Material Science: Exploring applications in organic electronics or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume